1-Cyclohexylheptane-2,6-dione
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Overview
Description
1-Cyclohexylheptane-2,6-dione is an organic compound with the molecular formula C13H22O2. It is a diketone, meaning it contains two ketone groups. This compound is notable for its cyclohexyl group attached to a heptane chain, which influences its chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexylheptane-2,6-dione can be synthesized through various organic reactions. One common method involves the reaction of cyclohexylmagnesium bromide with heptane-2,6-dione under controlled conditions. This Grignard reaction forms the desired diketone product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Grignard reactions, utilizing cyclohexyl bromide and heptane-2,6-dione as starting materials. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexylheptane-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone into corresponding alcohols.
Substitution: The diketone groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can react with the diketone groups under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
1-Cyclohexylheptane-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclohexylheptane-2,6-dione involves its interaction with various molecular targets. The diketone groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Cyclohexane-1,3-dione: Another diketone with similar reactivity but different structural properties.
Heptane-2,6-dione: Lacks the cyclohexyl group, resulting in different chemical behavior.
Cyclohexylacetone: Contains a single ketone group and a cyclohexyl group, leading to different reactivity
Uniqueness: 1-Cyclohexylheptane-2,6-dione is unique due to its combination of a cyclohexyl group and two ketone groups on a heptane chain. This structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
CAS No. |
60439-23-8 |
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Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
1-cyclohexylheptane-2,6-dione |
InChI |
InChI=1S/C13H22O2/c1-11(14)6-5-9-13(15)10-12-7-3-2-4-8-12/h12H,2-10H2,1H3 |
InChI Key |
WOAQYTKOJSPSRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCC(=O)CC1CCCCC1 |
Origin of Product |
United States |
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